Cas no 2172127-17-0 (benzyl N-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-ylcarbamate)

benzyl N-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-ylcarbamate Chemical and Physical Properties
Names and Identifiers
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- benzyl N-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-ylcarbamate
- EN300-1283090
- benzyl N-[4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-yl]carbamate
- 2172127-17-0
-
- Inchi: 1S/C20H25ClN2O2/c1-14-11-17(9-10-18(14)21)12-19(22-3)15(2)23-20(24)25-13-16-7-5-4-6-8-16/h4-11,15,19,22H,12-13H2,1-3H3,(H,23,24)
- InChI Key: MHDJPFLUISDKSO-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C)CC(C(C)NC(=O)OCC1C=CC=CC=1)NC
Computed Properties
- Exact Mass: 360.1604557g/mol
- Monoisotopic Mass: 360.1604557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 8
- Complexity: 401
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 50.4Ų
benzyl N-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-ylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1283090-5000mg |
benzyl N-[4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-yl]carbamate |
2172127-17-0 | 5000mg |
$3479.0 | 2023-10-01 | ||
Enamine | EN300-1283090-50mg |
benzyl N-[4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-yl]carbamate |
2172127-17-0 | 50mg |
$1008.0 | 2023-10-01 | ||
Enamine | EN300-1283090-1000mg |
benzyl N-[4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-yl]carbamate |
2172127-17-0 | 1000mg |
$1200.0 | 2023-10-01 | ||
Enamine | EN300-1283090-100mg |
benzyl N-[4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-yl]carbamate |
2172127-17-0 | 100mg |
$1056.0 | 2023-10-01 | ||
Enamine | EN300-1283090-1.0g |
benzyl N-[4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-yl]carbamate |
2172127-17-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1283090-2500mg |
benzyl N-[4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-yl]carbamate |
2172127-17-0 | 2500mg |
$2351.0 | 2023-10-01 | ||
Enamine | EN300-1283090-250mg |
benzyl N-[4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-yl]carbamate |
2172127-17-0 | 250mg |
$1104.0 | 2023-10-01 | ||
Enamine | EN300-1283090-10000mg |
benzyl N-[4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-yl]carbamate |
2172127-17-0 | 10000mg |
$5159.0 | 2023-10-01 | ||
Enamine | EN300-1283090-500mg |
benzyl N-[4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-yl]carbamate |
2172127-17-0 | 500mg |
$1152.0 | 2023-10-01 |
benzyl N-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-ylcarbamate Related Literature
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
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4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
Additional information on benzyl N-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-ylcarbamate
Benzyl N-4-(4-Chloro-3-Methylphenyl)-3-(Methylamino)butan-2-ylcarbamate (CAS No. 2172127-17-0): An Overview
Benzyl N-4-(4-Chloro-3-methylphenyl)-3-(methylamino)butan-2-ylcarbamate (CAS No. 2172127-17-0) is a complex organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and medicinal chemistry. This compound is characterized by its unique structural features, which include a benzyl group, a chlorinated phenyl ring, and a methylamino functional group. These structural elements contribute to its diverse chemical properties and biological activities, making it a valuable candidate for various research and development initiatives.
The benzyl group in the compound is known for its aromatic nature and its ability to enhance the stability and solubility of the molecule. This characteristic is particularly important in drug design, where solubility and stability are crucial factors for the efficacy and bioavailability of a drug. The 4-chloro-3-methylphenyl ring, on the other hand, introduces additional complexity and reactivity to the molecule. The presence of the chlorine atom can influence the compound's interactions with biological targets, potentially enhancing its binding affinity and selectivity.
The methylamino functional group is another key feature of this compound. Amino groups are common in many biologically active molecules, including neurotransmitters and hormones. The presence of a methylamino group can modulate the compound's basicity and hydrogen-bonding capabilities, which are essential for its pharmacological activity. Additionally, the butan-2-ylcarbamate moiety contributes to the overall structure by providing a flexible linker that can adopt various conformations, potentially affecting the compound's conformational dynamics and interactions with biological targets.
Recent studies have explored the potential therapeutic applications of benzyl N-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-ylcarbamate. One area of interest is its activity as a serotonin receptor modulator. Serotonin receptors play a crucial role in regulating mood, sleep, and other physiological processes. Compounds that can modulate these receptors have potential applications in treating psychiatric disorders such as depression and anxiety. Research has shown that this compound exhibits selective binding to serotonin receptors, suggesting its potential as a lead molecule for developing novel antidepressants or anxiolytics.
Another promising application of benzyl N-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-ylcarbamate is in the field of pain management. Chronic pain is a significant health issue that affects millions of people worldwide. Traditional pain management strategies often come with side effects or limited efficacy. This compound has been shown to exhibit analgesic properties through its interaction with specific pain pathways, potentially offering a new approach to pain management with fewer side effects.
In addition to its therapeutic potential, benzyl N-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-ylcarbamate has also been studied for its anti-inflammatory properties. Inflammation is a common underlying factor in many diseases, including arthritis and inflammatory bowel disease. Compounds with anti-inflammatory activity can help reduce inflammation and alleviate associated symptoms. Preliminary studies have indicated that this compound can inhibit key inflammatory pathways, making it a promising candidate for further investigation in this area.
The synthesis of benzyl N-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-ylcarbamate involves several steps that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include the formation of the carbamate moiety through reaction with benzyl chloroformate, followed by coupling with the appropriate amine derivative. The choice of solvents and catalysts can significantly impact the efficiency of these reactions, and optimizing these parameters is crucial for large-scale production.
From a safety perspective, it is important to note that while benzyl N-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-ylcarbamate is not classified as a hazardous chemical or controlled substance, proper handling procedures should still be followed to ensure laboratory safety. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and disposing of waste materials according to local regulations.
In conclusion, benzyl N-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-ylcarbamate (CAS No. 2172127-17-0) represents an exciting area of research in medicinal chemistry due to its unique structural features and potential therapeutic applications. Ongoing studies continue to uncover new insights into its biological activities and mechanisms of action, paving the way for its development as a novel pharmaceutical agent.
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